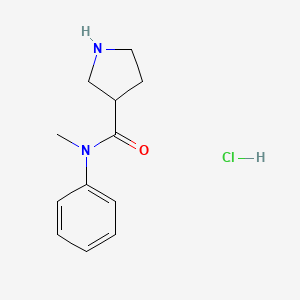

N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride

Description

Molecular Architecture

N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride possesses a distinctive molecular framework characterized by the integration of a five-membered pyrrolidine ring with a tertiary carboxamide functionality. The base compound exhibits the molecular formula C₁₂H₁₆N₂O with a molecular weight of 204.27 g/mol, while the hydrochloride salt form increases the molecular formula to C₁₂H₁₇ClN₂O with a corresponding molecular weight of 240.73 g/mol. The structural backbone consists of a pyrrolidine ring substituted at the 3-position with a carboxamide group, where the amide nitrogen bears both methyl and phenyl substituents, creating a tertiary amide configuration.

The three-dimensional arrangement of this molecule demonstrates specific spatial relationships between functional groups that contribute to its overall stability and reactivity patterns. The pyrrolidine ring adopts characteristic envelope or twisted conformations typical of five-membered saturated heterocycles. The carboxamide substituent at the 3-position of the pyrrolidine ring introduces significant steric and electronic influences that affect the overall molecular geometry. The presence of both methyl and phenyl groups on the amide nitrogen creates a sterically demanding environment that influences the compound's conformational preferences and chemical behavior.

Computational analysis reveals specific geometric parameters that define the molecular architecture. The compound exhibits a topological polar surface area of 32.34 Ų, indicating moderate polarity characteristics. The molecular structure contains two hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds contributing to conformational flexibility. The calculated logarithm of the partition coefficient (LogP) value of 1.2589 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character.

The SMILES notation O=C(C1CNCC1)N(C)C2=CC=CC=C2 provides a concise representation of the molecular connectivity, illustrating the carboxamide linkage between the pyrrolidine ring and the N-methyl-N-phenyl moiety. The stereochemical designation (3S) in the systematic name (3S)-N-methyl-N-phenylpyrrolidine-3-carboxamide indicates the specific spatial arrangement around the chiral center at the 3-position of the pyrrolidine ring.

Stereoelectronic Properties

The stereoelectronic properties of this compound are fundamentally influenced by the electronic interactions between the pyrrolidine nitrogen, the carboxamide functionality, and the aromatic phenyl substituent. These stereoelectronic effects play a crucial role in determining molecular conformation and biological function, as demonstrated in studies of heterocyclic amides where switching heteroatoms can alter amide conformation and produce different three-dimensional electrostatic surfaces. The presence of the phenyl ring adjacent to the amide nitrogen introduces significant π-electron delocalization effects that stabilize certain conformational arrangements.

The carboxamide group exhibits characteristic electronic properties associated with the resonance between the carbonyl oxygen and the adjacent nitrogen atom. This resonance interaction contributes to the planar geometry around the amide nitrogen and influences the rotation barrier around the carbon-nitrogen bond. The presence of both methyl and phenyl substituents on the amide nitrogen creates an asymmetric electronic environment that affects the overall charge distribution and reactivity patterns of the molecule.

Studies on similar pyrrolidine systems have revealed that configurational stability can be influenced by stereoelectronic factors, with N-Boc-2-lithio-2-arylpyrrolidines demonstrating configurational stability at specific temperatures depending on the solvent environment. While this specific compound differs in substitution pattern, the underlying principles of stereoelectronic control remain relevant. The phenyl substituent in this compound can participate in π-π stacking interactions and contribute to the overall conformational preferences through aromatic-amide interactions.

The InChI key VKWCHBHXQKZSHJ-UHFFFAOYSA-N provides a unique identifier for the compound's connectivity, while the canonical SMILES representation Cl.CN(C(=O)C1CNCC1)C1C=CC=CC=1 illustrates the electronic connectivity including the chloride counterion. The electronic structure calculations suggest that the compound exhibits specific orbital interactions that contribute to its stability and reactivity patterns.

The pyrrolidine ring nitrogen can act as both a hydrogen bond acceptor and participate in coordination interactions, while the carboxamide oxygen serves as a primary hydrogen bond acceptor site. These stereoelectronic properties influence both the solid-state packing arrangements and solution-phase behavior of the compound. The combination of the electron-rich pyrrolidine nitrogen and the electron-withdrawing carboxamide functionality creates a dipolar character that affects intermolecular interactions and solubility characteristics.

Tautomerism and Conformational Dynamics

The conformational dynamics of this compound are governed by the inherent flexibility of the pyrrolidine ring system and the rotational freedom around specific bonds within the molecular framework. Pyrrolidine rings are known to occupy various envelope and twisted conformations, with the particular conformation described by pseudorotation parameters including the phase angle and maximum puckering amplitude. The conformational analysis of pyrrolidine systems reveals that the ring geometry can significantly influence overall molecular properties and biological activity.

Studies on related pyrrolidine nucleotide analogs have demonstrated that the conformation of the five-membered pyrrolidine ring can be tuned over the entire pseudorotation wheel depending on the nature and position of substituents. In the case of this compound, the 3-carboxamide substituent introduces specific steric and electronic constraints that influence the preferred conformational states. The presence of the bulky N-methyl-N-phenyl amide group at the 3-position creates significant steric interactions that favor certain ring conformations over others.

Amide-imide tautomerism represents a significant consideration in the conformational analysis of this compound. Research on amide-imide tautomerization has shown that this phenomenon presents a pervasive class of chemical transformations in organic chemistry of natural compounds. While the specific tautomeric behavior of this compound has not been extensively studied, the presence of the tertiary amide functionality suggests limited potential for classical amide-imide tautomerization due to the absence of an amide hydrogen.

The conformational preferences of the molecule are also influenced by intramolecular interactions between the phenyl ring and other parts of the molecular framework. Computational studies on similar systems have revealed that stereoelectronic effects of heterocycles can modulate molecular conformation and impart different biological properties. The rotational barrier around the amide carbon-nitrogen bond is expected to be significant due to the partial double-bond character arising from resonance stabilization.

Temperature-dependent conformational equilibria play an important role in determining the dynamic behavior of this compound in solution. Studies on configurationally stable pyrrolidine systems have shown that enantiomerization dynamics can be influenced by solvent effects and temperature, with different activation parameters observed in various solvent systems. The hydrochloride salt form may exhibit different conformational dynamics compared to the free base due to the presence of the chloride counterion and its influence on intermolecular hydrogen bonding patterns.

| Conformational Parameter | Description | Influence |

|---|---|---|

| Pyrrolidine Ring Pucker | Envelope/Twisted conformations | Determines overall molecular shape |

| Amide Rotation | Restricted rotation around C-N bond | Affects conformational equilibria |

| Phenyl Orientation | Rotational freedom around N-phenyl bond | Influences steric interactions |

| Pseudorotation Phase | Position of ring atoms relative to plane | Controls ring conformation |

| Puckering Amplitude | Degree of ring distortion from planarity | Affects conformational energy |

The dynamic nature of these conformational processes contributes to the overall physical and chemical properties of this compound. Understanding these conformational dynamics is crucial for predicting the compound's behavior in various chemical and biological environments, as well as for optimizing synthetic approaches and formulation strategies.

Properties

IUPAC Name |

N-methyl-N-phenylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-14(11-5-3-2-4-6-11)12(15)10-7-8-13-9-10;/h2-6,10,13H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWCHBHXQKZSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride (commonly referred to as compound 1 ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of compound 1 has been primarily evaluated in the context of its interaction with various receptors and enzymes. Notably, it has been studied for its role as an antagonist in the relaxin-3/RXFP3 signaling pathway, which is implicated in several physiological processes including appetite regulation and stress response.

Key Findings:

- RXFP3 Antagonism : Compound 1 was identified as a small molecule antagonist of RXFP3 through high-throughput screening. It demonstrated an IC50 value of approximately 7.90 μM, indicating moderate potency against this receptor .

- Structure-Activity Relationship : Modifications to the phenyl ring and other substituents significantly affected the potency of compound 1. For instance, a "nitrogen walk" led to derivatives with improved activity, such as a 3-pyridyl variant with an IC50 of 2.12 μM .

- Potential Therapeutic Applications : The modulation of RXFP3 activity by compound 1 suggests its potential use in treating metabolic disorders, obesity, and stress-related conditions .

Case Study 1: Anticancer Activity

In vitro studies have indicated that derivatives related to compound 1 exhibit anticancer properties. For example, certain pyrrolidine derivatives were tested against A549 lung adenocarcinoma cells, revealing promising cytotoxic effects. The modifications to the structure enhanced their efficacy compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (μM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound 1 | 7.90 | RXFP3 Antagonism | Antagonist |

| Pyrrolidine Derivative | Varies | A549 (Lung Cancer) | Anticancer Activity |

Case Study 2: Enzyme Inhibition

Another area of research involved the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), where modifications to the pyrrolidine structure yielded compounds with nanomolar potency. These findings highlight the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship Analysis

The SAR studies conducted on compound 1 have revealed critical insights into how structural changes impact its biological activity:

- Phenyl Ring Modifications : Alterations in the phenyl substituent have shown significant effects on both potency and selectivity towards RXFP3.

- Pyrrolidine Variants : The introduction of different nitrogen-containing heterocycles has led to compounds with enhanced pharmacological profiles.

Scientific Research Applications

N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Key Properties

- Molecular Formula : C13H16ClN2O

- Molecular Weight : 250.73 g/mol

- Solubility : Soluble in organic solvents, with varying solubility in water depending on the pH.

Pharmacological Studies

This compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. Notably, it has shown promise in the following areas:

- CCR5 Antagonism : Research indicates that derivatives of this compound can act as CCR5 antagonists, which are vital in HIV treatment strategies. A study highlighted a derivative's IC50 value of 0.057 mM, demonstrating significant binding affinity to the CCR5 receptor .

- Proteasome Inhibition : The compound has also been evaluated for its role as a proteasome inhibitor, which is essential in cancer therapy. A scaffold-hopping strategy led to the development of related compounds that exhibit antikinetoplastid activity, indicating potential use against diseases like leishmaniasis .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of this compound derivatives. These studies focus on modifying substituents on the pyrrolidine ring to enhance potency and selectivity against target enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and others .

Table 1: Summary of SAR Findings

| Compound | Substituent | IC50 (mM) | Activity Description |

|---|---|---|---|

| 1 | None | 1.9 | Initial CCR5 antagonist |

| 10i | 3,4-Dichloro | 0.057 | Improved CCR5 binding |

| 12e | Benzyl | 0.038 | Enhanced affinity |

Analytical Chemistry

The compound is utilized in various analytical chemistry applications, including:

- Cell Culture Studies : It serves as a tool to investigate cellular responses to drug treatments.

- Clinical Diagnostics : Its derivatives are explored for potential use in diagnostic assays due to their biochemical properties .

Case Study 1: CCR5 Antagonist Development

A series of N-methyl-N-phenylpyrrolidine derivatives were synthesized and tested for their ability to inhibit CCR5. The study demonstrated that specific substitutions significantly enhanced binding affinity, leading to promising candidates for further development in HIV therapies.

Case Study 2: Proteasome Inhibitor Optimization

In the context of cancer research, derivatives of N-methyl-N-phenylpyrrolidine were evaluated for their proteasome inhibitory activity. The optimization process revealed that modifications at specific positions on the pyrrolidine ring could lead to compounds with improved efficacy against cancer cell lines.

Comparison with Similar Compounds

N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride

- Substituents : A trifluoromethyl (-CF₃) group at the 3-position and a carboxamide group, with a methyl group on the nitrogen .

- Molecular Weight : 232.63 g/mol .

- Applications : Widely used in pharmaceuticals and agrochemicals due to the trifluoromethyl group’s role in enhancing lipophilicity and metabolic stability. Its high purity (≥95%) and reactivity make it a key building block for drug candidates targeting neurological and metabolic disorders .

- Availability : Actively marketed for research and development .

N-Cyclopropylpyrrolidin-3-amine Hydrochloride

This compound

- Substituents : A phenyl group on the nitrogen and a carboxamide at the 3-position. The phenyl group introduces aromaticity and steric bulk, which may influence binding interactions in biological systems .

- Availability : Discontinued commercially, limiting its accessibility for further study .

Comparative Data Table

Research Findings and Implications

Role of Substituents: The trifluoromethyl group in N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride enhances metabolic stability and lipophilicity, critical for drug bioavailability . The cyclopropyl group in N-cyclopropylpyrrolidin-3-amine hydrochloride introduces strain and rigidity, which could influence conformational preferences in molecular interactions .

Industrial Relevance :

- The discontinued status of this compound contrasts sharply with the trifluoromethyl variant’s prominence in drug discovery, underscoring the importance of substituent optimization for commercial viability .

Preparation Methods

Synthesis Overview

The general synthetic approach to N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride involves:

- Preparation of pyrrolidine-3-carboxylic acid derivatives or their acid chlorides.

- Amide bond formation with aniline or substituted anilines.

- Methylation of the pyrrolidine nitrogen.

- Conversion to hydrochloride salt for stability and isolation.

Preparation of Pyrrolidine-3-carbonyl Chloride Intermediate

A key intermediate is the pyrrolidine-3-carbonyl chloride, which can be prepared from pyrrolidine-3-carboxylic acid using chlorinating agents such as phosphorus pentachloride (PCl5) in the presence of acetyl chloride. The reaction is typically performed under dry conditions with controlled temperature (around 35°C) to ensure complete conversion.

| Reagent | Amount (mmol) | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrrolidine-3-carboxylic acid | 17.4 | Acetyl chloride (20 mL) | 35°C | 8 hours | Addition of PCl5 in portions |

| Phosphorus pentachloride (PCl5) | 24.0 | Added in two portions |

After reaction completion, the mixture is cooled in an ice bath to precipitate the acid chloride intermediate.

Amide Formation with Aniline Derivatives

The acid chloride intermediate is then reacted with aniline or substituted anilines in a dry solvent such as acetone. The reaction is refluxed for approximately 8 hours to form the corresponding N-phenylpyrrolidine-3-carboxamide.

| Reagent | Amount (mmol) | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrrolidine-3-carbonyl chloride | 1.0 | Acetone (40 mL) | Reflux | 8 hrs | Stirred suspension |

| Substituted aniline | 1.0 | Reactant for amide bond formation |

After reaction, the mixture is neutralized with 1N NaOH, extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization using solvents such as petroleum ether or diethyl ether.

N-Methylation of Pyrrolidine Nitrogen

Methylation of the pyrrolidine nitrogen to obtain the N-methyl derivative can be achieved by methylation reactions such as:

Catalytic hydrogenation of N-methyl pyrrolidone under high pressure (180-285°C, 150-280 atm) using catalysts like Cr-Al or Cu-Cr. This method, however, requires specialized high-pressure equipment and is less favored industrially due to cost and complexity.

Methylation using formaldehyde and formic acid medium at ambient conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. The product is then neutralized and purified by distillation or recrystallization. This method offers high yield (approximately 92%) and purity (>99%).

Nucleophilic substitution reaction involving 1,4-dichlorobutane and methylamine in an ether solvent with potassium iodide catalysis, which enhances reaction rate and yield by reducing activation energy. This method proceeds under normal pressure and moderate temperature, offering economic advantages and scalability.

Formation of Hydrochloride Salt

The free base N-methyl-N-phenylpyrrolidine-3-carboxamide is converted into its hydrochloride salt by treatment with hydrochloric acid. This improves the compound's stability and facilitates purification.

Purification and Characterization

Purification is typically done by recrystallization from petroleum ether, diethyl ether, or mixtures with n-hexane. Purity is confirmed by Thin Layer Chromatography (TLC), elemental analyses, and spectral data including:

- 1H NMR: Characteristic signals for amide NH, aromatic protons, pyrrolidine ring protons, and N-methyl group.

- IR Spectroscopy: Strong absorption bands for NH (around 3370–3380 cm⁻¹) and amide carbonyl (around 1670–1685 cm⁻¹).

- Melting Point: Varies depending on substituents, generally between 46°C and 104°C for related derivatives.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine-3-carbonyl chloride synthesis | Pyrrolidine-3-carboxylic acid + PCl5 + acetyl chloride, 35°C, 8 h | Not specified | Intermediate for amide formation |

| Amide formation | Acid chloride + substituted aniline, reflux in acetone, 8 h | 52–72% | Purified by recrystallization |

| N-Methylation | Methylation via formaldehyde/formic acid or nucleophilic substitution with methylamine | 88–92% | High purity (>99%) achievable |

| Hydrochloride salt formation | Treatment with HCl | Quantitative | Improves stability and isolation |

Research Findings and Notes

- The synthesis of N-(substituted phenyl) pyrrolidine-3-carboxamide derivatives is well established, with variations in substituents on the phenyl ring affecting melting points and yields.

- The use of potassium iodide as a catalyst in nucleophilic substitution methylation enhances reaction efficiency and allows for milder reaction conditions compared to high-pressure hydrogenation.

- Spectroscopic data consistently confirm the expected structure of the carboxamide and methylated products, supporting the reliability of these synthetic routes.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved handling and stability.

This detailed synthesis approach combines classical amide bond formation with modern methylation techniques, offering scalable and efficient preparation of this compound suitable for research and industrial purposes.

Q & A

Q. What analytical methods are recommended for confirming the purity of N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride?

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, with ≥98% purity as a common benchmark for research-grade material. Reverse-phase C18 columns and mobile phases combining acetonitrile/water with trifluoroacetic acid (0.1%) are typically used to resolve polar impurities. Method validation should include retention time consistency, peak symmetry, and spiking experiments with known impurities (e.g., unreacted intermediates) .

Q. What synthetic strategies are employed to prepare this compound?

The compound is synthesized via a two-step approach:

- Step 1 : Amide coupling between pyrrolidine-3-carboxylic acid and N-methylaniline using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane under nitrogen.

- Step 2 : Hydrochloride salt formation via titration with HCl in anhydrous ether, followed by recrystallization from ethanol/water to achieve crystalline purity. Reaction progress is monitored by thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Stability studies indicate decomposition <2% over 12 months under these conditions. Avoid freeze-thaw cycles, as recrystallization may alter solubility profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data across different studies?

Discrepancies often arise from polymorphic forms (e.g., anhydrous vs. hydrate). Characterize the solid-state form using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For aqueous solubility, use shake-flask methods with pH adjustment (1.0–7.4) and quantify via UV-Vis spectroscopy (λmax ~260 nm). Include controls for ionic strength and temperature (25°C ± 0.5) to standardize measurements .

Q. What strategies are effective for impurity profiling in batch-to-batch synthesis?

Impurities (>0.1%) should be identified using LC-MS with electrospray ionization (ESI+) and compared against synthetic byproducts (e.g., N-demethylated analogs or phenyl-group oxidation products). Reference standards for common impurities, such as unreacted pyrrolidine precursors, must be synthesized and validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How does stereochemistry at the pyrrolidine ring impact biological activity?

Enantiomeric purity (e.g., (R)- vs. (S)-configuration at C3) significantly affects receptor binding. Resolve enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) and test in vitro activity (e.g., IC50 in receptor-binding assays). Molecular docking simulations can predict stereospecific interactions with target proteins .

Q. What experimental designs mitigate contradictions in stability data under physiological conditions?

Conduct forced degradation studies:

- Oxidative : Expose to 3% H₂O₂ at 40°C for 24 hrs.

- Hydrolytic : Incubate in pH 1.2 (HCl) and pH 9.0 (NaHCO₃) buffers at 37°C.

- Photolytic : UV light (320–400 nm) for 48 hrs. Quantify degradation products via LC-MS and correlate with environmental variables (e.g., buffer ionic strength) to identify critical stability parameters .

Q. What mechanistic approaches elucidate the compound’s activity in neurological models?

Use patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA or GABA receptors). Pair with calcium imaging (Fluo-4 AM dye) to quantify intracellular signaling. Validate target engagement via siRNA knockdown or CRISPR-Cas9 gene editing in neuronal cell lines .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.